molecular formula C22H21N3O3S B2996504 4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899730-77-9

4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2996504
CAS No.: 899730-77-9
M. Wt: 407.49
InChI Key: PLRPIJCXDJZTQN-UHFFFAOYSA-N
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Description

4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Properties

IUPAC Name

4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-28-17-9-7-16(8-10-17)20(26)14-29-21-18-5-2-6-19(18)25(22(27)24-21)13-15-4-3-11-23-12-15/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRPIJCXDJZTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups:

  • Pyrimidine Core : A key feature contributing to its biological activity.
  • Thioether Linkage : Enhances lipophilicity and potential interactions with biological targets.
  • Methoxyphenyl Group : May influence the compound's interaction with various enzymes and receptors.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.
  • Receptor Binding : It might bind to receptors on cell surfaces, triggering intracellular signaling cascades.
  • Interaction with Nucleic Acids : Potentially affects gene expression and protein synthesis by interacting with DNA or RNA.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies show that related pyrimidine derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Screening : Studies demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Acetylcholinesterase Inhibition : Similar compounds have shown strong inhibitory effects against acetylcholinesterase, which is crucial for neurotransmission .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to the target molecule:

StudyFindings
Demonstrated significant anticancer activity through apoptosis induction in cancer cells.
Reported moderate antibacterial activity against Salmonella typhi and Bacillus subtilis.
Highlighted strong inhibition of acetylcholinesterase, suggesting potential in treating neurodegenerative diseases.

Q & A

Q. What synthetic strategies are commonly employed to prepare this pyrimidinone derivative?

The compound can be synthesized via a one-pot multicomponent reaction, leveraging methodologies similar to those used for dihydropyrimidinone scaffolds. For example, the Biginelli reaction or modifications thereof are effective for constructing the pyrimidin-2(5H)-one core. Key steps include thioether bond formation between the 2-(4-methoxyphenyl)-2-oxoethyl moiety and the cyclopenta[d]pyrimidine ring, followed by pyridinylmethyl substitution . Flow-chemistry techniques may enhance yield and reproducibility by enabling precise control over reaction parameters such as temperature and reagent stoichiometry .

Q. How is structural characterization of this compound performed?

  • X-ray crystallography confirms the cyclopenta[d]pyrimidine ring conformation and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy resolves the methoxyphenyl, pyridinylmethyl, and thioether substituents. For instance, 1H^1H NMR signals at δ 3.8–4.2 ppm typically indicate the pyridin-3-ylmethyl group.
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, with ESI-MS often showing [M+H]+ peaks corresponding to the molecular formula C22H21N3O3S\text{C}_{22}\text{H}_{21}\text{N}_3\text{O}_3\text{S}.

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial assays : Broth microdilution tests (e.g., MIC determination against S. aureus or E. coli) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values.
  • Enzyme inhibition studies : Fluorometric or colorimetric assays targeting kinases or proteases relevant to disease pathways.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

DoE identifies critical variables (e.g., temperature, catalyst loading, solvent polarity) through factorial designs. For example, a central composite design (CCD) can model nonlinear relationships between reaction time (6–24 hrs) and yield, while ANOVA pinpoints statistically significant factors. Flow-chemistry systems further enable real-time monitoring and iterative optimization .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

  • Purity differences : Use HPLC (>95% purity) and elemental analysis to verify compound integrity .
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural analogs : Compare activity of derivatives (e.g., substituent variations on the pyridine ring) to identify pharmacophores .

Q. What methodologies support structure-activity relationship (SAR) studies?

  • Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to assess electronic effects on activity.
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR) using software like AutoDock Vina. Docking scores correlate with experimental IC50_{50} values to prioritize analogs .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models.

Q. How does conformational flexibility impact target binding?

X-ray data of related dihydropyrimidinones reveal that the cyclopenta[d]pyrimidine ring adopts an envelope conformation, with deviations (~0.44 Å) influencing hydrophobic interactions. Substituents like the pyridin-3-ylmethyl group may induce steric clashes or hydrogen bonds depending on spatial orientation . Molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) can model conformational stability in solution.

Q. What analytical techniques quantify degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions.
  • LC-MS/MS : Identify degradation products (e.g., sulfoxide or hydrolyzed pyrimidinone) and quantify using calibration curves.
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor changes via UPLC-PDA .

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